Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate chemical structure analysis
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate chemical structure analysis
Title: Structural Elucidation and Analytical Characterization of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate
Executive Summary
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (CAS: 2825005-02-3) is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical and agrochemical research[1]. Its unique substitution pattern—featuring a reactive 2-chloro moiety, an electron-withdrawing 5-methanesulfonyl group, and a 3-carboxylate ester—makes it a versatile intermediate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This whitepaper establishes a comprehensive, self-validating analytical framework for the structural confirmation and purity assessment of this compound, detailing the causality behind specific spectroscopic methodologies.
Molecular Anatomy & Analytical Strategy
The pyridine core of this molecule is heavily deactivated by three electron-withdrawing groups (EWGs). This electronic landscape dictates our analytical approach:
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SNAr Reactivity & Regioisomerism: The chlorine atom at the C2 position is highly activated toward nucleophilic attack due to the adjacent nitrogen and the inductive pull of the C3 ester[2]. Confirming the exact regiochemistry (e.g., distinguishing it from a 6-chloro isomer) requires precise 2D NMR connectivity data.
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Ionization Dynamics: Despite the electron-deficient nature of the ring, the pyridine nitrogen retains sufficient basicity to be protonated under acidic conditions, making Positive Electrospray Ionization (ESI+) the optimal choice for mass spectrometry.
Below is the integrated analytical workflow designed to ensure absolute structural confidence.
Caption: Integrated analytical workflow for the structural validation of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy, a phenomenon well-documented in 3[3]. For this specific molecule, the H6 proton (adjacent to the nitrogen) is profoundly deshielded by both the heteroatom and the adjacent sulfonyl group.
Step-by-Step NMR Protocol
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Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ is selected to provide a clear spectral window for the ester and sulfonyl methyl singlets, which can sometimes be obscured by residual solvent peaks in DMSO-d₆.
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Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei to optimize the probe's resonance circuit.
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Shimming: Execute gradient shimming (Z-axis) to achieve a homogeneous magnetic field.
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Acquisition: Set the pulse angle to 30°, acquisition time to 3.0 seconds, and relaxation delay (D1) to 2.0 seconds. Accumulate 16 scans for ¹H.
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Self-Validation Check: The integration ratio of the ester methoxy singlet (~3.9 ppm) to the sulfonyl methyl singlet (~3.2 ppm) must be exactly 3:3. Any deviation indicates co-eluting impurities or incomplete solvent suppression.
Predicted NMR Data
Table 1: Predicted ¹H and ¹³C NMR Assignments
| Nucleus | Position | Predicted Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment Rationale |
| ¹H | C6 | 8.90 - 9.10 | Doublet | ⁴J ≈ 2.0 | Alpha to N, deshielded by -SO₂CH₃ |
| ¹H | C4 | 8.50 - 8.70 | Doublet | ⁴J ≈ 2.0 | Flanked by ester and sulfonyl EWGs |
| ¹H | O-CH₃ | 3.90 - 4.00 | Singlet | - | Typical methyl ester |
| ¹H | SO₂-CH₃ | 3.10 - 3.30 | Singlet | - | Typical methyl sulfone |
Mass Spectrometry & Fragmentation Dynamics
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular formula (C₈H₈ClNO₄S)[4]. The presence of a single chlorine atom provides a highly diagnostic isotopic signature[5].
Step-by-Step LC-HRMS Protocol
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Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
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Causality: The acidic modifier ensures the pyridine nitrogen remains protonated during the LC run, preventing peak tailing and maximizing ESI+ ionization efficiency.
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MS/MS Fragmentation: Isolate the [M+H]⁺ precursor ion (m/z 250.0) in the quadrupole and apply a collision energy (CE) ramp of 15-35 eV using Argon as the collision gas.
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Self-Validation Check: Verify the exact mass error of the parent ion is < 5 ppm and the ³⁵Cl/³⁷Cl isotopic ratio is exactly 3:1.
Caption: Proposed ESI+ MS/MS fragmentation pathway for the target compound.
Fragmentation Data Summary
Table 2: LC-HRMS/MS Fragmentation Signatures
| m/z (Observed) | Ion Type | Mass Error (ppm) | Structural Assignment |
| 249.994 | [M+H]⁺ (³⁵Cl) | < 5.0 | Intact protonated molecule |
| 251.991 | [M+H]⁺ (³⁷Cl) | < 5.0 | ³⁷Cl Isotope peak (3:1 ratio) |
| 218.000 | Fragment | - | Loss of CH₃OH (-32 Da) from ester |
| 171.000 | Fragment | - | Loss of SO₂CH₃ (-79 Da) radical |
Vibrational Spectroscopy (FT-IR)
While NMR and MS provide connectivity and mass data, FT-IR is the orthogonal technique of choice for definitively validating the oxidation state of the sulfur atom (sulfone vs. sulfoxide) and the presence of the carbonyl group[5].
Step-by-Step ATR-FTIR Protocol
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Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
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Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.
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Causality: Direct solid-state measurement prevents solvent interference in the critical 1700-1300 cm⁻¹ region where ester and sulfonyl stretches occur.
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Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
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Self-Validation Check: Ensure the maximum absorbance is between 0.2 and 0.8 AU to prevent peak saturation, which can artificially broaden and distort the critical C=O stretch band shape.
Table 3: ATR-FTIR Key Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 1735 | Strong | Ester (C=O) | Stretching |
| 1580, 1550 | Medium | Pyridine Ring | C=C, C=N Stretching |
| 1330 | Strong | Sulfonyl (SO₂) | Asymmetric Stretching |
| 1150 | Strong | Sulfonyl (SO₂) | Symmetric Stretching |
| 1080 | Medium | Aryl Chloride | C-Cl Stretching |
References
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methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate — Chemical Substance Information , NextSDS. 1[1]
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Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate (C8H8ClNO4S) , PubChemLite. 4[4]
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Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives , BenchChem. 3[3]
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3-Bromo-2-fluoro-5-iodopyridine | 697300-72-4 , BenchChem. 5[5]
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2-Chloro-5-methoxypyridin-4-amine | 1227586-39-1 , BenchChem. 2[2]
